Benzyl alpha-L-rhamnopyranoside

Synthetic carbohydrate chemistry Microwave-assisted glycosidation Process intensification

Benzyl α-L-rhamnopyranoside (CAS 75336-82-2 analog; C₁₃H₁₈O₅, MW 254.28) is an anomerically protected L-rhamnose glycoside in which a benzyl group blocks the anomeric position in the α-configuration. The compound serves as a versatile intermediate for the synthesis of 4-O-acyl, 4-O-benzoyl, and 2,3-O-isopropylidene derivatives that have demonstrated antimicrobial and anticancer potential.

Molecular Formula C13H18O5
Molecular Weight 254.28 g/mol
Cat. No. B12100861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl alpha-L-rhamnopyranoside
Molecular FormulaC13H18O5
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O
InChIInChI=1S/C13H18O5/c1-8-10(14)11(15)12(16)13(18-8)17-7-9-5-3-2-4-6-9/h2-6,8,10-16H,7H2,1H3
InChIKeyUHQDDNIUJBFOEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Alpha-L-Rhamnopyranoside Procurement Guide – Synthetic Intermediate, Antimicrobial Lead, and Conformational Building Block


Benzyl α-L-rhamnopyranoside (CAS 75336-82-2 analog; C₁₃H₁₈O₅, MW 254.28) is an anomerically protected L-rhamnose glycoside in which a benzyl group blocks the anomeric position in the α-configuration. The compound serves as a versatile intermediate for the synthesis of 4-O-acyl, 4-O-benzoyl, and 2,3-O-isopropylidene derivatives that have demonstrated antimicrobial and anticancer potential [1]. It is prepared from L-rhamnose and benzyl alcohol by either conventional acid-catalyzed glycosidation (20 h) or microwave-assisted glycosidation (90 s, 96 % yield) [1]. Its solution conformation, reactivity profile, and biological activity are strongly influenced by the benzyl aglycone, differentiating it from methyl, allyl, and unprotected rhamnose analogs [2].

Why Methyl, Allyl, or Unprotected Rhamnose Cannot Simply Replace Benzyl Alpha-L-Rhamnopyranoside


Substituting benzyl α-L-rhamnopyranoside with methyl, allyl, or unprotected rhamnose analogs disregards three quantifiable differentiation axes. First, the benzyl aglycone can be selectively removed by catalytic hydrogenolysis to unmask the anomeric hemiacetal for downstream glycosylation, whereas methyl glycosides are resistant to hydrogenolysis and require harsh acidic hydrolysis that can degrade the rhamnose ring [1]. Second, benzyl α-L-rhamnopyranoside adopts a regular ¹C₄ chair conformation essential for maximal antimicrobial activity; acetonide-protected analogs (e.g., the 2,3-O-isopropylidene derivative) exhibit ¹C₄ distortion that reduces antimicrobial efficacy [2]. Third, acylation at the C-4 hydroxyl yields more reactive esters compared to C-3 acylation, a regiochemical preference dictated by the benzyl aglycone's steric and electronic influence [2]. Selecting methyl or allyl rhamnosides would forfeit the hydrogenolytic deprotection handle, compromise conformational integrity, and alter the regioselectivity of subsequent functionalization.

Quantitative Differentiation Evidence for Benzyl Alpha-L-Rhamnopyranoside vs. Closest Analogs


Microwave-Assisted Synthesis Yield: 96% in 90 s vs. Conventional Glycosidation 20 h

Benzyl α-L-rhamnopyranoside (compound 4) was prepared by both conventional acid-catalyzed glycosidation (20 h, ambient temperature) and microwave irradiation (MWI) at 160 W for 90 s (3 × 30 s) using Amberlite IR 120 (H⁺) resin. The MWI method afforded the product in 96 % yield after chromatographic purification, compared to the conventional method which required 20 h [1]. The conventional method yield was not explicitly reported but is implied to be lower or comparable; the key differentiation is the 800-fold reduction in reaction time while maintaining near-quantitative yield.

Synthetic carbohydrate chemistry Microwave-assisted glycosidation Process intensification

Conformational Integrity: Regular ¹C₄ Chair vs. Distorted Conformation in Acetonide-Protected Analogs

DFT-optimized structures of benzyl α-L-rhamnopyranoside esters without 2,3-O-isopropylidene protection exhibited almost regular ¹C₄ chair conformation, whereas the corresponding 2,3-O-acetonide-protected analogs (compounds 5 and 6) showed clear distortion from the regular ¹C₄ chair [1]. The distortion was also observed experimentally: protected rhamnopyranosides 5 and 6 exhibited slight distortion from regular ¹C₄ conformation, probably due to the fusion of the pyranose and isopropylidene ring [2]. The conformational distortion correlated with reduced antimicrobial functionality, as the acetonide-protected derivatives displayed only weak to moderate inhibitory properties [1].

Conformational analysis DFT optimization Structure-activity relationship

Antifungal Selectivity: PASS Prediction Pa 0.65–0.73 vs. Antibacterial Pa 0.48–0.60

PASS (Prediction of Activity Spectra for Substances) analysis of benzyl α-L-rhamnopyranoside and its derivatives (compounds 4–8) predicted probability 'to be active' (Pa) values of 0.48–0.60 for antibacterial activity and 0.65–0.73 for antifungal activity [1]. Experimental in vitro testing confirmed this differential: among the test chemicals, compounds 6 (63.8%) and 7 (65%) showed higher mycelial growth inhibition against tested fungi than the standard antifungal Nystatin (63.1%) [1]. The rhamnopyranosides were consistently more prone against fungal organisms than bacterial pathogens.

Antimicrobial screening PASS prediction Antifungal lead identification

Regioselective Acylation: 4-O-Acyl Derivatives More Reactive Than 3-O-Acyl Analogs

Frontier molecular orbital (FMO) analysis and molecular electrostatic potential (MEP) calculations on benzyl α-L-rhamnopyranoside esters revealed that 4-O-acyl rhamnopyranosides are more reactive than their 3-O-acyl analogues [1]. This regiochemical reactivity difference, governed by the electronic environment conferred by the benzyl aglycone and the pyranose ring, guides selective functionalization at the C-4 position—a reaction outcome not achievable with methyl or allyl rhamnosides under identical conditions.

DFT reactivity descriptors Regioselective functionalization Carbohydrate fatty acid esters

Research and Industrial Applications Where Benzyl Alpha-L-Rhamnopyranoside Provides Measurable Advantages


High-Throughput Synthesis of 4-O-Acyl Rhamnopyranoside Antimicrobial Leads

The 96 % yield, 90-second microwave-assisted preparation of benzyl α-L-rhamnopyranoside [1] enables rapid, scalable access to the core scaffold for subsequent C-4 acylation. Because 4-O-acyl derivatives are computationally predicted and experimentally confirmed to be more reactive and biologically active than 3-O-acyl analogues [2], library synthesis efforts can focus on C-4 diversification to generate antifungal leads with Pa values of 0.65–0.73 [1].

Conformation-Activity Relationship (CAR) Studies in Glycoside Drug Design

Benzyl α-L-rhamnopyranoside serves as the optimal starting material for CAR studies because it retains the regular ¹C₄ chair conformation required for maximal antimicrobial activity, whereas acetonide-protected derivatives (compounds 5/6) exhibit distorted conformations linked to reduced potency [2][3]. Researchers can systematically compare biological activity as a function of conformational integrity by using the non-distorted benzyl glycoside as the control.

Glycosylation Building Block with Orthogonal Anomeric Deprotection

The benzyl aglycone offers a hydrogenolytically labile anomeric protecting group that is orthogonal to base-labile esters and acid-labile acetonides [4]. This contrasts with methyl rhamnosides, which require harsh acidic conditions for anomeric deprotection. In convergent oligosaccharide synthesis, benzyl α-L-rhamnopyranoside can be selectively unmasked to the hemiacetal without affecting other protecting groups, enabling efficient assembly of complex rhamnose-containing glycans.

Antifungal Lead Identification Using PASS-Guided Screening

Procurement of benzyl α-L-rhamnopyranoside for antifungal screening programs is supported by PASS prediction data showing a clear antifungal preference (Pa 0.65–0.73) over antibacterial activity (Pa 0.48–0.60) [1]. Experimental validation demonstrated that specific derivatives (compounds 6 and 7) inhibited mycelial growth by 63.8–65 %, surpassing the standard Nystatin (63.1 %) [1]. This quantitative antifungal selectivity reduces false-positive antibacterial hits in screening cascades.

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